![molecular formula C19H14ClF3N4O3S2 B2414619 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 392299-06-8](/img/structure/B2414619.png)
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
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Overview
Description
The compound “N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .
Molecular Structure Analysis
The molecular structure of similar compounds like 2-Chloro-5-(trifluoromethyl)pyridine has an empirical formula of C6H3ClF3N . The molecular weight is 181.54 .
Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Chloro-5-(trifluoromethyl)pyridine include a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .
Scientific Research Applications
Photodynamic Therapy Applications
Compounds with thiadiazole moieties, such as those mentioned in the compound of interest, have been explored for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups, which also contain thiadiazole units, have been synthesized and characterized for their photophysical and photochemical properties. These compounds have shown promise as Type II photosensitizers in the treatment of cancer through photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield, which are crucial for effective PDT treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. A series of compounds incorporating the thiadiazole ring were assessed against various Gram-positive and Gram-negative bacteria, as well as fungal strains. These compounds showed potential therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Structural Analysis
The synthesis and characterization of compounds with similar structural features to the compound of interest, such as those involving thiadiazole and benzamide moieties, have been detailed in the literature. These studies often focus on the molecular structure and intermolecular interactions, which are critical for understanding the compound's potential applications and reactivity (Karabulut et al., 2014).
Anticancer and Anticonvulsant Applications
Derivatives of thiadiazole have been explored for their anticonvulsant and anticancer properties. For instance, 4-thiazolidinone derivatives have been evaluated for their ability to bind to benzodiazepine receptors, which are implicated in various neurological and psychological disorders. Some of these compounds demonstrated significant anticonvulsant activity in preclinical models, indicating their potential as therapeutic agents (Faizi et al., 2017).
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylbenzenes, are known to interact with various biological targets .
Mode of Action
The compound likely interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design due to their unique physicochemical properties .
Result of Action
The compound’s interaction with its targets likely leads to changes in cellular function, potentially resulting in therapeutic or other biological effects .
properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O3S2/c1-30-12-4-2-3-10(7-12)16(29)25-17-26-27-18(32-17)31-9-15(28)24-14-8-11(19(21,22)23)5-6-13(14)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJPHIXTXFKIMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |
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